1-ethyl-3-phenyl-1H-pyrazol-5-amine

CAS No.: 1249598-86-4

Cat. No.: VC4955059

Molecular Formula: C11H13N3

Molecular Weight: 187.246

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249598-86-4 |

|---|---|

| Molecular Formula | C11H13N3 |

| Molecular Weight | 187.246 |

| IUPAC Name | 2-ethyl-5-phenylpyrazol-3-amine |

| Standard InChI | InChI=1S/C11H13N3/c1-2-14-11(12)8-10(13-14)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3 |

| Standard InChI Key | JNEHCCJOUCHEJJ-UHFFFAOYSA-N |

| SMILES | CCN1C(=CC(=N1)C2=CC=CC=C2)N |

Introduction

Structural Characterization

Molecular Architecture

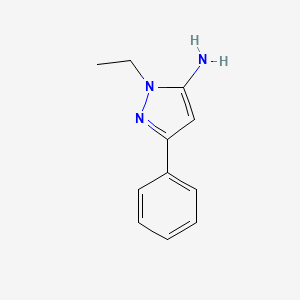

The compound’s structure features a pyrazole core substituted with an ethyl group at the N1 position, a phenyl group at the C3 position, and an amine group at the C5 position (Figure 1). The SMILES notation and InChIKey provide unambiguous representations of its connectivity. X-ray crystallography data are absent in the literature, but computational models predict a planar pyrazole ring with substituents adopting positions perpendicular to the ring to minimize steric hindrance.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 187.24 g/mol | |

| SMILES | CCN1C(=CC(=N1)C2=CC=CC=C2)N | |

| InChIKey | JNEHCCJOUCHEJJ-UHFFFAOYSA-N |

Tautomerism and Resonance

Pyrazole derivatives exhibit tautomerism due to the mobility of hydrogen atoms between nitrogen centers. For 1-ethyl-3-phenyl-1H-pyrazol-5-amine, the amine group at C5 stabilizes the 1H-tautomer, as evidenced by NMR studies of analogous compounds . Resonance effects delocalize electron density across the pyrazole ring, enhancing aromatic stability and influencing reactivity .

Synthesis and Reaction Pathways

Functionalization Reactions

The amine group at C5 is highly reactive, enabling derivatization through:

-

Acylation: Formation of amides via reaction with acyl chlorides.

-

Diazotization: Generation of diazonium salts for coupling reactions .

-

Cross-Coupling: Suzuki-Miyaura reactions facilitated by the phenyl group’s aromatic system .

Table 2: Predicted Collision Cross Section (CCS) Values

Physicochemical Properties

Spectroscopic Data

-

IR Spectroscopy: Expected N-H stretch (3300–3500 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

-

NMR: NMR of similar compounds reveals pyrazole ring protons at δ 6.5–7.5 ppm and ethyl group signals at δ 1.2–1.4 ppm (triplet) and δ 3.5–4.0 ppm (quartet) .

Applications in Research

Pharmaceutical Intermediate

1-Ethyl-3-phenyl-1H-pyrazol-5-amine is a precursor in synthesizing pyrazolopyrimidines, which exhibit kinase inhibitory activity . Its amine group facilitates the construction of heterocyclic scaffolds for drug candidates targeting:

Material Science

The phenyl and ethyl groups enhance solubility in organic solvents, making the compound suitable for designing:

-

Coordination Complexes: Ligand for transition metals in catalytic systems.

-

Polymer Additives: Thermal stabilizers due to aromatic stability .

Future Directions

Current research gaps include:

-

Crystallographic Data: Single-crystal X-ray studies to confirm stereoelectronic effects.

-

Biological Screening: Evaluation of antimicrobial and anticancer activity.

-

Process Optimization: Development of greener synthetic routes using biocatalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume